

# Spectroscopic analysis (NMR, IR, Mass Spec) of (Z)-2-(hydroxyimino)acetic acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Acetic acid, (hydroxyimino)-, (Z)-

Cat. No.: B12441912

[Get Quote](#)

## Spectroscopic Analysis of (Z)-2-(hydroxyimino)acetic acid: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of (Z)-2-(hydroxyimino)acetic acid (glyoxylic acid oxime), a molecule of interest in various chemical and pharmaceutical contexts. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. Standardized experimental protocols for each technique are presented to ensure reproducibility. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent the analytical processes, offering a clear and logical framework for researchers.

### Introduction

(Z)-2-(hydroxyimino)acetic acid is a C2 carboxylic acid oxime with the chemical formula  $C_2H_3NO_3$ . Its structure, featuring a carboxylic acid and an oxime functional group in a Z-configuration, presents a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and for studying its role in various chemical reactions and biological systems. This guide serves as a core reference for the analytical characterization of this compound.

The molecular structure of (Z)-2-(hydroxyimino)acetic acid is as follows:

## Predicted Spectroscopic Data

While a dedicated public spectral database for (Z)-2-(hydroxyimino)acetic acid is not readily available, the expected spectral data can be reliably predicted based on the functional groups present in the molecule and established spectroscopic principles.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.<sup>[1][2]</sup> For (Z)-2-(hydroxyimino)acetic acid, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are informative.

Table 1: Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR Data for (Z)-2-(hydroxyimino)acetic acid

Nucleus	Assignment	Predicted Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Notes
$^1\text{H}$	-CH=NOH	7.0 - 8.0	Singlet	1H	The chemical shift is in the region typical for imine protons.
$^1\text{H}$	-COOH	10.0 - 13.0	Broad Singlet	1H	The acidic proton is typically broad and its chemical shift is highly dependent on solvent and concentration.
$^1\text{H}$	-N-OH	9.0 - 12.0	Broad Singlet	1H	The oxime proton is also broad and its position can vary with solvent and temperature.
$^{13}\text{C}$	C=NOH	140 - 150	-	-	The imine carbon chemical shift is characteristic of $\text{sp}^2$ hybridized carbons double-

bonded to  
nitrogen.

The  
carboxylic  
acid carbon  
appears in  
the typical  
downfield  
region for  
carbonyls.

<sup>13</sup> C	-COOH	165 - 180	-	-
-----------------	-------	-----------	---	---

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[\[3\]](#)[\[4\]](#)

Table 2: Predicted IR Absorption Bands for (Z)-2-(hydroxyimino)acetic acid

Functional Group	Vibrational Mode	Predicted Wavenumber (cm <sup>-1</sup> )	Intensity
O-H (Carboxylic Acid)	Stretching (H-bonded)	2500 - 3300	Broad, Strong
O-H (Oxime)	Stretching	3100 - 3500	Broad, Medium
C-H	Stretching	~3000	Weak
C=O (Carboxylic Acid)	Stretching	1700 - 1730	Strong, Sharp
C=N (Oxime)	Stretching	1620 - 1680	Medium to Weak
N-O	Stretching	930 - 960	Medium

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular weight of (Z)-2-(hydroxyimino)acetic acid is 89.05 g/mol .[\[5\]](#)

Table 3: Predicted Mass Spectrometry Data for (Z)-2-(hydroxyimino)acetic acid

m/z Value	Proposed Fragment	Notes
89	$[\text{C}_2\text{H}_3\text{NO}_3]^+$	Molecular ion ( $\text{M}^+$ ).
72	$[\text{C}_2\text{H}_2\text{NO}_2]^+$	Loss of OH radical.
45	$[\text{COOH}]^+$	Carboxyl fragment.
44	$[\text{CO}_2]^+$	Loss of COOH radical followed by H abstraction or rearrangement.

## Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of (Z)-2-(hydroxyimino)acetic acid.

### NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve approximately 5-10 mg of (Z)-2-(hydroxyimino)acetic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO- $\text{d}_6$ ,  $\text{D}_2\text{O}$ ). The choice of solvent is critical as labile protons (-OH, -COOH) will exchange with  $\text{D}_2\text{O}$ . DMSO- $\text{d}_6$  is often preferred for observing these protons. Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is required.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[\[2\]](#)
- **$^1\text{H}$  NMR Acquisition:**
  - Acquire a standard one-dimensional  $^1\text{H}$  NMR spectrum.
  - Set the spectral width to cover the range of -2 to 15 ppm.
  - Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or more).
  - Ensure the relaxation delay is adequate for full relaxation of all protons, especially for quantitative measurements (typically 5 times the longest  $T_1$ ).[\[1\]](#)

- **$^{13}\text{C}$  NMR Acquisition:**
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
  - Set the spectral width to cover the range of 0 to 200 ppm.
  - A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus.
- **Data Processing:** Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

## IR Spectroscopy Protocol

- **Sample Preparation:** For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal.<sup>[6]</sup> Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.<sup>[7]</sup>
- **Acquisition:**
  - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
  - Record the sample spectrum over the range of 4000 to 400  $\text{cm}^{-1}$ .
  - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- **Data Processing:** The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

## Mass Spectrometry Protocol

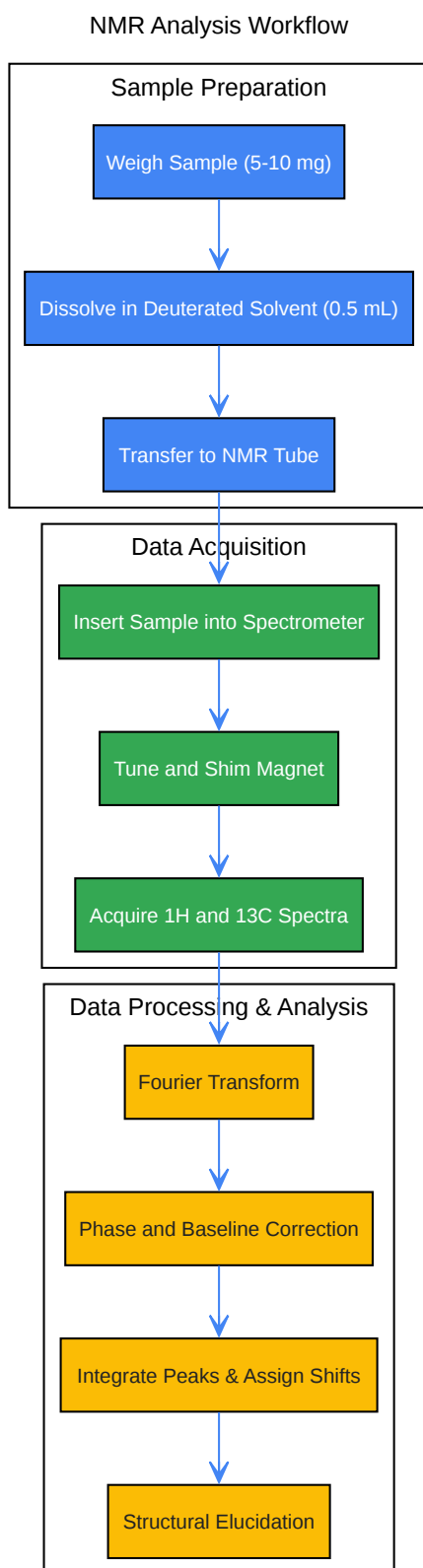
- **Sample Preparation:** Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 10-100  $\mu\text{g/mL}$ .<sup>[8]</sup>

The solvent system may be acidified (e.g., with 0.1% formic acid) to promote protonation for positive ion mode ESI.

- Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is suitable for this polar molecule.<sup>[8]</sup>
- Acquisition:
  - Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography (LC) system.
  - Acquire spectra in both positive and negative ion modes to determine which provides better sensitivity.
  - Scan a mass range appropriate for the expected molecular ion and fragments (e.g.,  $m/z$  50-200).
  - For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion ( $m/z$  89) and subjecting it to collision-induced dissociation (CID).
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

## Workflow Visualizations

The following diagrams illustrate the logical flow of each analytical technique.

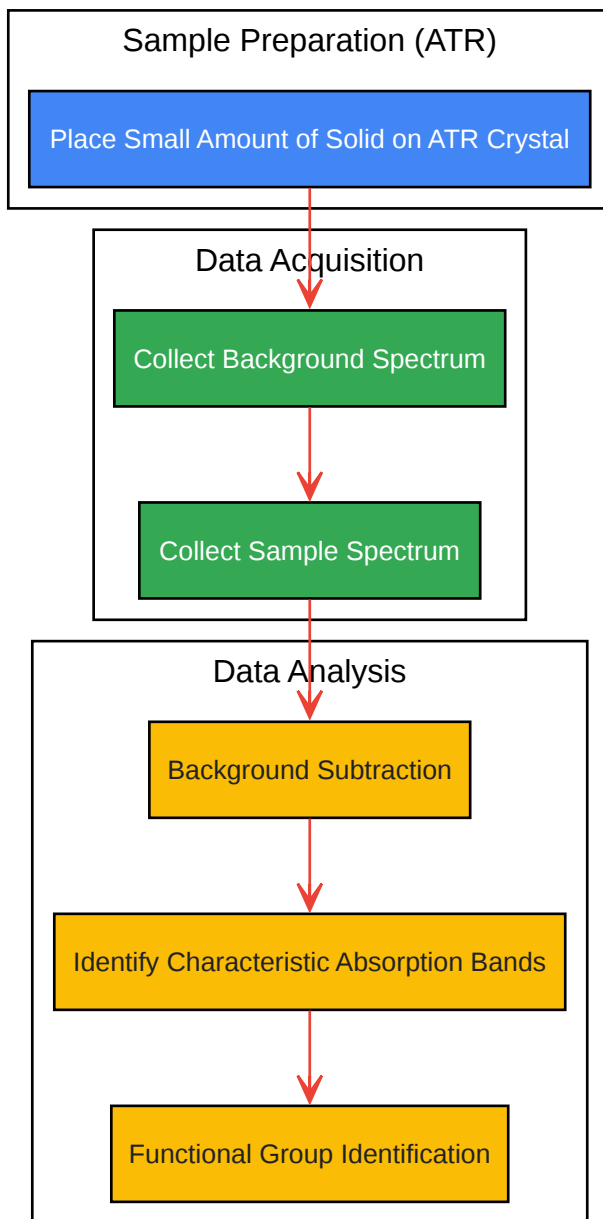


[Click to download full resolution via product page](#)

Caption: Workflow for NMR spectroscopic analysis.



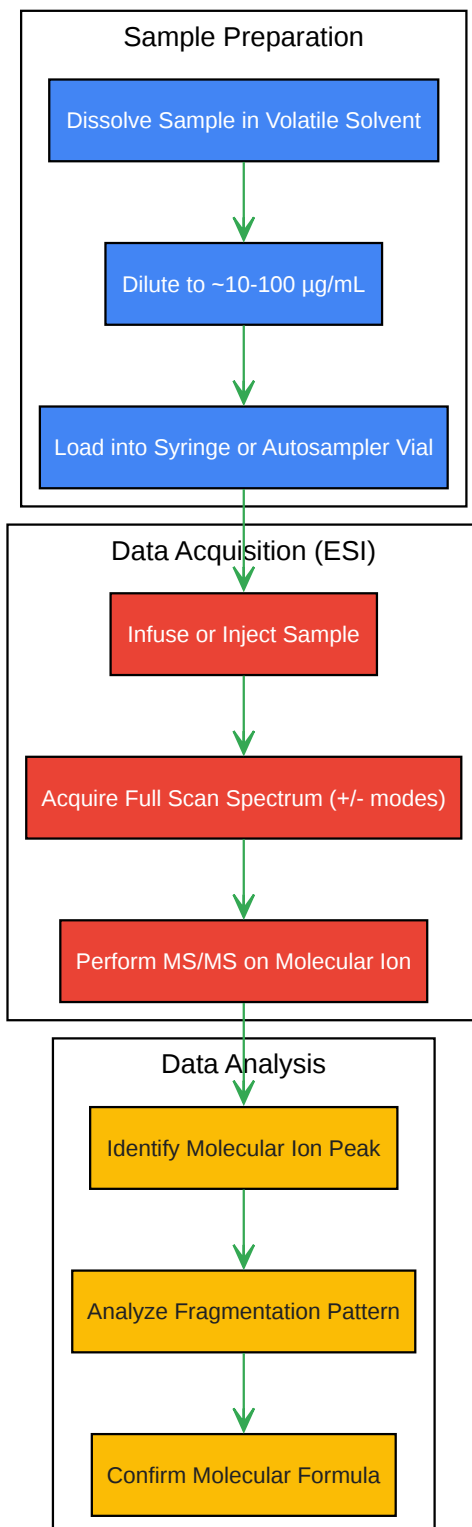
## IR Analysis Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for IR spectroscopic analysis.

## Mass Spectrometry Analysis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for Mass Spectrometry analysis.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. mdpi.com [mdpi.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Experimental Design [web.mit.edu]
- 4. athabasca.ca [athabasca.ca]
- 5. Acetic acid, (hydroxyimino)-, (Z)- | C<sub>2</sub>H<sub>3</sub>NO<sub>3</sub> | CID 6813801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. amherst.edu [amherst.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- To cite this document: BenchChem. [Spectroscopic analysis (NMR, IR, Mass Spec) of (Z)-2-(hydroxyimino)acetic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12441912#spectroscopic-analysis-nmr-ir-mass-spec-of-z-2-hydroxyimino-acetic-acid]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)